ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride
Description
Ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride is a carboximidate ester derivative featuring a benzene ring substituted with fluorine atoms at the 3- and 5-positions. The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. Carboximidates are widely utilized as intermediates in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals. The 3,5-difluoro substitution pattern introduces strong electron-withdrawing effects, which can influence reactivity, stability, and interactions in biological or catalytic systems.
Properties
CAS No. |
127919-90-8 |
|---|---|
Molecular Formula |
C9H10ClF2NO |
Molecular Weight |
221.63 g/mol |
IUPAC Name |
ethyl 3,5-difluorobenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C9H9F2NO.ClH/c1-2-13-9(12)6-3-7(10)5-8(11)4-6;/h3-5,12H,2H2,1H3;1H |
InChI Key |
KJLAVLXHETUWGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC(=CC(=C1)F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride typically involves the reaction of 3,5-difluorobenzoyl chloride with ethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting ethyl 3,5-difluorobenzene-1-carboximidate is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The carboximidate group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted benzene derivatives.
Hydrolysis: 3,5-difluorobenzoic acid.
Oxidation and Reduction: Various oxidized or reduced forms depending on the specific reaction conditions.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride is characterized by its unique structure, which includes an ethyl group attached to a difluorobenzene ring and a carboximidate functional group. The presence of fluorine atoms enhances the compound's reactivity and selectivity in chemical reactions, making it a valuable intermediate in synthetic chemistry.
Medicinal Chemistry
This compound is utilized in the synthesis of various pharmaceutical compounds. Its ability to form stable intermediates allows for the development of selective inhibitors targeting specific biological pathways. For instance:
- Inhibitors of Aminopeptidases : Recent studies have highlighted its role in synthesizing selective inhibitors for enzymes like ERAP1, which are crucial in peptide processing and immune response modulation. These inhibitors demonstrate significant potency and selectivity, with half-maximal inhibitory concentrations (IC50) often below 10 µM .
Peptide Synthesis
The compound serves as a coupling reagent in peptide synthesis. It activates carboxylic acids to facilitate the formation of amide bonds with primary amines, a critical step in constructing peptides and proteins. This application is particularly relevant in:
- Bioconjugation : this compound can be used to link biomolecules, enhancing the stability and functionality of therapeutic agents .
Case Study 1: Development of Selective ERAP1 Inhibitors
A study published in the Journal of Medicinal Chemistry reported the synthesis of several compounds derived from this compound that selectively inhibited ERAP1. The synthesized compounds were tested for their efficacy against ERAP2 and IRAP, demonstrating over 100-fold selectivity for ERAP1 . The results indicate potential therapeutic applications in modulating immune responses.
Case Study 2: Peptide Therapeutics
In another research project focused on peptide therapeutics, this compound was employed to synthesize immunoconjugates that could target specific cancer cells. The study demonstrated that these conjugates exhibited enhanced binding affinity and specificity compared to traditional methods .
Data Tables
| Application Area | Description | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of enzyme inhibitors | Selective ERAP1 inhibitors with IC50 < 10 µM |
| Peptide Synthesis | Coupling reagent for amide bond formation | Enhanced stability of therapeutic peptides |
| Bioconjugation | Linking biomolecules for improved therapeutic efficacy | Increased binding affinity in cancer therapies |
Mechanism of Action
The mechanism of action of ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the modification of enzyme activity or the alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects: Fluoro vs. Methoxy vs. Chloro
The electronic and steric properties of substituents significantly impact the physicochemical and reactive profiles of carboximidate derivatives:
- This substitution may enhance metabolic stability in pharmaceutical contexts.
- Methoxy (3-methoxy) : The methoxy group in ethyl 3-methoxybenzene-1-carboximidate hydrochloride is electron-donating, which could reduce electrophilicity at the carboximidate moiety compared to fluorine-substituted analogs. This may alter its suitability for nucleophilic reactions .
- Chloro (2,6-dichloro) : Chlorine’s larger size and moderate electronegativity introduce both electronic and steric effects. Ethyl 2-(2,6-dichlorophenyl)ethanecarboximidate hydrochloride, for example, shows altered reactivity due to steric hindrance and electronic withdrawal, making it distinct from fluorine analogs .
Positional Isomerism
The position of substituents on the aromatic ring critically determines molecular interactions:
- 3,5-Difluoro : Symmetrical substitution minimizes steric strain and allows for predictable electronic effects across the ring.
- 2,6-Dichloro : Substitutions at the 2- and 6-positions introduce steric hindrance near the carboximidate group, which may reduce reaction rates in bulky environments .
Physicochemical Properties
While explicit data on the target compound is unavailable, trends can be inferred:
- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases. Fluorine’s polarity may further enhance solubility in polar solvents relative to methoxy or chloro analogs.
- Stability : The electron-withdrawing nature of fluorine likely increases hydrolytic stability compared to methoxy-substituted derivatives.
Data Table: Comparative Analysis of Carboximidate Derivatives
| Compound Name | Substituent Type | Positions | Key Characteristics | References |
|---|---|---|---|---|
| Ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride | Fluoro | 3,5 | Electron-withdrawing, symmetrical, enhances stability and electrophilicity | — |
| Ethyl 3-methoxybenzene-1-carboximidate hydrochloride | Methoxy | 3 | Electron-donating, alters regioselectivity in reactions | |
| Ethyl 2-(2,6-dichlorophenyl)ethanecarboximidate hydrochloride | Chloro | 2,6 | Steric hindrance, moderate electron withdrawal, suited for selective applications |
Research Findings and Implications
- Synthetic Utility : Fluorine-substituted carboximidates are increasingly valued in medicinal chemistry for their metabolic stability and bioavailability.
- Biological Activity : Symmetrical substitution patterns (e.g., 3,5-difluoro) may improve target binding in enzyme inhibition due to optimized electronic and spatial alignment.
- Industrial Relevance : Chloro-substituted derivatives (e.g., 2,6-dichloro) are preferred in materials science for their robustness under harsh conditions .
Biological Activity
Ethyl 3,5-difluorobenzene-1-carboximidate hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources and data.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H10ClF2N
- Molecular Weight : 207.63 g/mol
- CAS Number : 1356338-74-3
The presence of difluorobenzene moieties contributes to its lipophilicity, which is essential for membrane permeability and biological activity.
The biological activity of this compound is primarily attributed to its role as a potential inhibitor for specific enzymatic pathways. Research indicates that compounds with similar structures can interact with aminopeptidases, which are crucial in various physiological processes including peptide metabolism and immune response modulation .
Antimicrobial Activity
Studies have shown that compounds similar to ethyl 3,5-difluorobenzene-1-carboximidate exhibit antimicrobial properties. For instance, derivatives of carboximidates have been found effective against a range of bacterial strains due to their ability to disrupt cellular processes .
Enzyme Inhibition
Research highlights the compound's potential as an inhibitor of endoplasmic reticulum aminopeptidase (ERAP). Inhibitors in this class can selectively modulate immune responses by affecting peptide presentation on MHC class I molecules . The half-maximal inhibitory concentration (IC50) values for related compounds suggest that ethyl 3,5-difluorobenzene-1-carboximidate could be effective at low concentrations.
Study on ERAP Inhibition
In a study focusing on selective inhibitors for ERAP1, several compounds were evaluated for their inhibitory effects. This compound showed promising results with an IC50 value indicating effective inhibition at concentrations below 10 μM. This specificity is critical in reducing off-target effects associated with broader-spectrum inhibitors .
Antimicrobial Screening
A screening assay conducted on various derivatives demonstrated that compounds structurally related to ethyl 3,5-difluorobenzene-1-carboximidate exhibited significant antibacterial activity against E. coli and S. aureus. The minimum inhibitory concentrations (MIC) were determined to be within the range of 5–20 μg/mL for effective derivatives .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C9H10ClF2N |
| Molecular Weight | 207.63 g/mol |
| CAS Number | 1356338-74-3 |
| Antimicrobial Activity | Effective against E. coli, S. aureus |
| IC50 for ERAP Inhibition | <10 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
